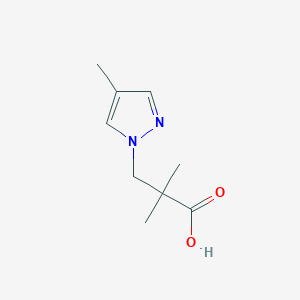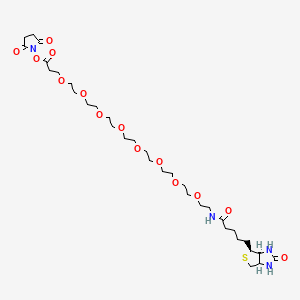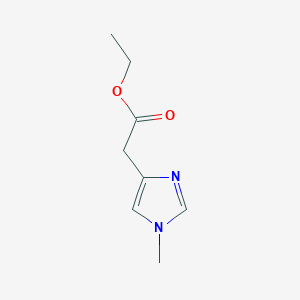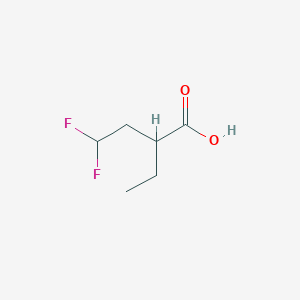
3-(2,2,2-三氟乙基)咪唑烷-4-酮
描述
科学研究应用
Summary of Application
The compound is used as a flame retardant additive in lithium-ion batteries (LIBs). The safety concerns caused by the failure of LIBs cannot be ignored. Therefore, it is necessary to obtain a safer electrolyte by modification .
Methods of Application
A significant flame retardant (FR) additive, tris (2,2,2-trifluoroethyl) phosphite (TTFP), is used to suppress lithium-ion battery fires or even explosions and maintain typical battery performance. The performance of the electrolyte was tested by differential scanning calorimetry and thermogravimetric analyzer, and the electrolysis was examined on liquid flash point (FP), self-extinguishing time (SET), and conductivity .
Results or Outcomes
During the heating process, adding TTFP to the electrolyte effectively delayed the exothermic peak, reduced the amount of heat, improved the FP, and curtailed the SET. The hazard degree of the electrolyte under high-temperature environment was much lower than before adding the additives .
2. Interaction with Cathodes
Methods of Application
A case of the tris(2,2,2-trifluoroethyl)phosphite (TTFP) additive is presented where its decomposition behavior was investigated at 4.6 V vs. Li/Li + in a Li 4 Ti 5 O 12 (LTO)/Li 1.03 (Ni 0.5 Mn 0.3 Co 0.2) 0.97 O 2 (NMC532) cell .
Results or Outcomes
While some of the additive does modify the surface film on the cathode and binds at the surface, it does not passivate the cathode surface towards electrolyte oxidation. Rather, the majority of the TTFP forms stable, free tris (2,2,2-trifluoroethyl)phosphate (TTFPa) molecules by removing O atoms from the charged NMC cathode surface, some of which then further react with the electrolyte solvents and stay in solution .
3. Catalytic Synthesis of Imidazolidin-2-ones
Methods of Application
Various catalytic strategies have been developed to access imidazolidin-2-ones and benzimidazolidin-2-ones. These include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion .
Results or Outcomes: The development of these catalytic strategies has led to more efficient and sustainable methods for the synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones .
4. Pharmaceutical Importance of Imidazolidine-2-thione Derivatives
Methods of Application: Various synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives have been developed over the years .
Results or Outcomes: These derivatives have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth . Some of the chiral imidazolidine-2-thione N-and C-nucleoside were reported as precursors for the synthesis of azidonucleosides and fluoronucleosides known for their anti-AIDS activity .
5. Catalytic Synthesis of Imidazolidin-2-ones
Methods of Application
Various catalytic strategies have been developed to access imidazolidin-2-ones and benzimidazolidin-2-ones. These include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion .
Results or Outcomes: The development of these catalytic strategies has led to more efficient and sustainable methods for the synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones .
6. Applications in Natural Products, Medicine, and Agriculture
Methods of Application: Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .
Results or Outcomes: This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of natural products, medicine, and agriculture .
属性
IUPAC Name |
3-(2,2,2-trifluoroethyl)imidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)2-10-3-9-1-4(10)11/h9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBMZICFMQBBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CN1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)imidazolidin-4-one | |
CAS RN |
1549264-32-5 | |
| Record name | 3-(2,2,2-trifluoroethyl)imidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)


![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)

![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)






